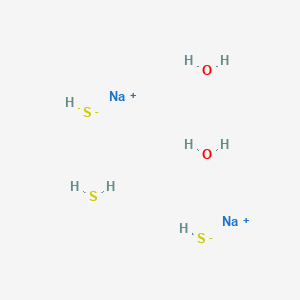
Sodium sulfide (Na(SH)), hydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless, hygroscopic solid that is highly soluble in water. Sodium sulfide is commonly used in various industrial processes, including leather tanning, pulp and paper production, and chemical synthesis.
Synthetic Routes and Reaction Conditions:
Direct Reaction: Sodium sulfide can be synthesized by reacting sodium hydroxide (NaOH) with hydrogen sulfide (H₂S). The reaction is typically carried out in an aqueous solution at elevated temperatures.
Industrial Production Methods: Commercial production of sodium sulfide often involves the reaction of sodium carbonate (Na₂CO₃) with elemental sulfur at high temperatures. The resulting sodium sulfide is then purified and crystallized to obtain the desired hydrate form.
Types of Reactions:
Oxidation: Sodium sulfide can be oxidized to sodium sulfate (Na₂SO₄) by reacting with oxygen (O₂) in the presence of a suitable oxidizing agent.
Reduction: Sodium sulfide can act as a reducing agent, reducing metal ions to their elemental form.
Substitution: Sodium sulfide can undergo substitution reactions with various organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂), oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Metal salts, acidic conditions.
Substitution: Organic halides, acidic or basic conditions.
Major Products Formed:
Sodium sulfate (Na₂SO₄) from oxidation.
Elemental metals from reduction reactions.
Substituted organic and inorganic compounds from substitution reactions.
Scientific Research Applications
Sodium sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of thiols and thioethers.
Biology: Employed in the study of sulfur metabolism and detoxification processes in microorganisms and plants.
Medicine: Utilized in the development of pharmaceuticals and as a potential therapeutic agent for certain medical conditions.
Industry: Applied in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism by which sodium sulfide exerts its effects depends on the specific application. For example, in organic synthesis, sulfide ions can act as nucleophiles, attacking electrophilic centers in organic molecules. In biological systems, sulfide ions can modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Potassium sulfide (K₂S)
Calcium sulfide (CaS)
Magnesium sulfide (MgS)
Zinc sulfide (ZnS)
Properties
IUPAC Name |
disodium;sulfane;sulfanide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.2H2O.3H2S/h;;5*1H2/q2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUORUMSYIAHPHI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Na+].[Na+].S.[SH-].[SH-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Na2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

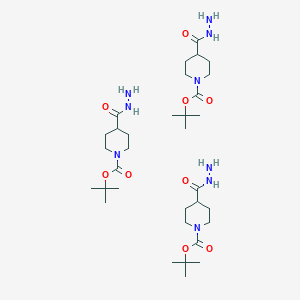
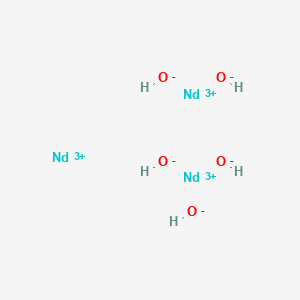

![(S)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8066616.png)
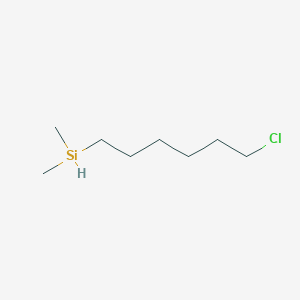
![4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride](/img/structure/B8066637.png)

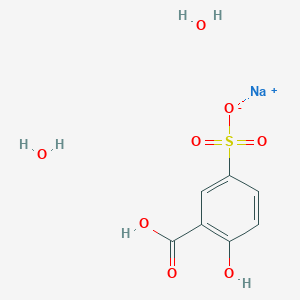
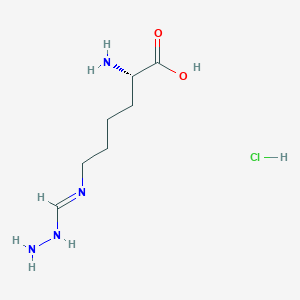
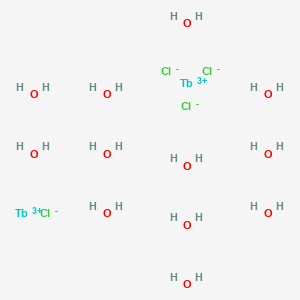

![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)
